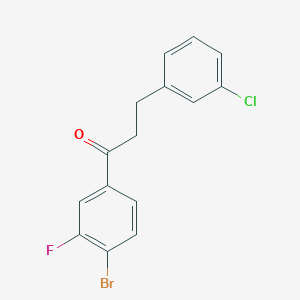

4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name of 4'-bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone is derived from the International Union of Pure and Applied Chemistry (IUPAC) rules for substituted propiophenones. The parent structure is 1-propanone , with three substituents:

- A 4-bromo-3-fluorophenyl group at the ketone-bearing carbon (position 1).

- A 3-chlorophenyl group attached via a propyl chain (positions 1–3).

The numbering prioritizes the ketone functional group, assigning position 1 to the carbonyl carbon. The aromatic rings are numbered to give the halogens the lowest possible indices:

- 4'-bromo-3'-fluoro denotes bromine at position 4 and fluorine at position 3 on the first phenyl ring.

- 3-chlorophenyl indicates chlorine at position 3 on the second phenyl ring.

Thus, the IUPAC name is 1-(4-bromo-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one .

Crystallographic Analysis and Molecular Geometry

While crystallographic data for this specific compound are limited, analogous halogenated propiophenones exhibit distinct geometric features:

Key Structural Parameters (Typical for Halogenated Propiophenones):

The 3-chlorophenyl and 4-bromo-3-fluorophenyl groups adopt a staggered conformation relative to the ketone, reducing electronic repulsion. Halogen-halogen interactions (Br···Cl, Br···F) are negligible due to their ortho/para positioning .

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.82–7.76 | dd | 2H | H2, H6 (4-bromo-3-fluorophenyl) |

| 7.54–7.48 | m | 1H | H5 (4-bromo-3-fluorophenyl) |

| 7.42–7.36 | m | 3H | H2', H4', H6' (3-chlorophenyl) |

| 7.28–7.22 | m | 1H | H5' (3-chlorophenyl) |

| 3.12–3.04 | t (J=7.2 Hz) | 2H | CH2 adjacent to ketone |

| 2.98–2.90 | t (J=7.2 Hz) | 2H | CH2 adjacent to 3-chlorophenyl |

- Splitting Patterns : The 4-bromo-3-fluorophenyl protons show doublet-of-doublets (dd) due to coupling with fluorine (J~8–10 Hz) and adjacent protons .

- 3-Chlorophenyl protons exhibit meta-coupling (J~2 Hz) .

13C NMR (100 MHz, CDCl3):

| δ (ppm) | Assignment |

|---|---|

| 200.8 | Carbonyl (C=O) |

| 138.2 | C4 (Br-substituted carbon) |

| 135.6 | C3 (F-substituted carbon) |

| 134.9 | C3' (Cl-substituted carbon) |

| 129.1–127.3 | Aromatic carbons (both rings) |

| 31.8 | CH2 adjacent to ketone |

| 29.6 | CH2 adjacent to 3-chlorophenyl |

The C-Br and C-Cl signals appear as singlet peaks due to quadrupolar relaxation .

Infrared (IR) Vibrational Mode Analysis

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1685 | Strong | ν(C=O) stretch |

| 1580 | Medium | ν(C=C) aromatic |

| 1245 | Strong | ν(C-F) stretch |

| 1070 | Medium | ν(C-Br) stretch |

| 760 | Strong | δ(C-Cl) out-of-plane bend |

Mass Spectrometric Fragmentation Patterns

| m/z | Relative Abundance | Fragment Ion |

|---|---|---|

| 341.6 | 10% | [M]+- (molecular ion) |

| 263.1 | 45% | [M – Br]+ |

| 228.0 | 30% | [M – Br – Cl]+ |

| 121.0 | 100% | [C6H5CO]+ (protonated benzoyl) |

属性

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-13-6-5-11(9-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLIEOJXASGRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644436 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-16-1 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenation (Bromination) Step

The bromination is often achieved by treating a suitably substituted fluorophenyl precursor with bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction is typically catalyzed by Lewis acids or iron(III) bromide to facilitate electrophilic aromatic substitution at the desired position.

-

- Brominating agent: Br2 or NBS

- Catalyst: FeBr3 or similar Lewis acid

- Temperature: Controlled to avoid over-bromination, typically below 100 °C

- Solvent: Often non-polar solvents such as dichloromethane or chloroform

-

- High regioselectivity for the 4' position due to directing effects of substituents

- Minimization of polybrominated impurities by controlling reagent stoichiometry and reaction time

Friedel-Crafts Acylation

Following bromination, the brominated aromatic intermediate undergoes Friedel-Crafts acylation with 3-fluoropropiophenone or its acyl chloride derivative.

-

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

- Solvent: Typically carbon disulfide, dichloromethane, or nitrobenzene

- Temperature: Generally maintained at 0-25 °C initially, then allowed to rise to room temperature or slightly higher to complete the reaction

- Stoichiometry: Molar ratio of acylating agent to aromatic substrate optimized for maximum yield

-

- Formation of acylium ion intermediate from 3-fluoropropiophenone acyl chloride

- Electrophilic substitution onto the brominated fluorophenyl ring at the 3' position

-

- Formation of 4'-bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone with high regioselectivity

Purification and Isolation

The crude product is typically purified by recrystallization or chromatographic methods to achieve high purity suitable for research or industrial use. Vapor-phase bromination methods help reduce impurities, simplifying purification.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1. Bromination | 3-fluorophenyl precursor + Br2 or NBS | FeBr3 catalyst, <100 °C, solvent | 4'-bromo-3-fluorophenyl intermediate | Vapor-phase bromination reduces impurities |

| 2. Friedel-Crafts Acylation | Brominated intermediate + 3-fluoropropiophenone acyl chloride | AlCl3 catalyst, 0-25 °C to RT | This compound | High regioselectivity |

- Yield and Purity: Optimization of bromination conditions, such as using vapor-phase methods and controlling reaction pressure and temperature, significantly improves yield and reduces dibromo impurities.

- Reaction Monitoring: Analytical techniques like NMR, GC-MS, and HPLC are employed to monitor reaction progress and purity.

- Scale-Up: Industrial synthesis benefits from continuous flow reactors for better heat and mass transfer, precise reagent addition, and automated control systems, enhancing reproducibility and safety.

- Versatility: The compound’s halogen substituents allow further functionalization via substitution, reduction, or oxidation reactions, expanding its utility in synthetic chemistry.

| Preparation Step | Method Description | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Bromination | Electrophilic aromatic substitution using Br2 or NBS | Bromine, FeBr3 catalyst | <100 °C, solvent or vapor phase | High regioselectivity, reduced impurities with vapor phase | Control of dibromo impurities |

| Friedel-Crafts Acylation | Acylation with 3-fluoropropiophenone acyl chloride | AlCl3 catalyst | 0-25 °C to RT, inert solvent | Efficient formation of ketone linkage | Sensitive to moisture, requires dry conditions |

| Purification | Recrystallization or chromatography | Solvents like ethanol, hexane | Ambient to mild heating | High purity product | Time-consuming, solvent use |

化学反应分析

Types of Reactions

4’-Bromo-3-(3-chlorophenyl)-3’-fluoropropiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone is C₁₅H₁₁BrClFO, with a molecular weight of approximately 341.61 g/mol. Its structure includes bromine, chlorine, and fluorine substituents on a phenyl ring, which contributes to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Coupling Reactions : It can undergo Suzuki or Sonogashira coupling to form biaryl compounds.

- Functionalization : The presence of halogen atoms allows for further modifications, enhancing the diversity of synthesized compounds.

Table 1: Synthesis Methods for this compound

Research indicates that compounds similar to this compound exhibit significant biological activities. Studies have shown potential antimicrobial , antifungal , and antitubercular properties:

- Antimicrobial Properties : Halogenated derivatives have been noted for their effectiveness against various bacterial strains, suggesting potential for new antibiotic development.

- Antifungal Activity : Some studies indicate efficacy against fungal infections, making it a candidate for antifungal drug development.

Case Study: Antimicrobial Activity

A study evaluated the antibacterial effects of halogenated propiophenones, including derivatives of this compound. Results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Specialty Chemicals : this compound can be used in the production of specialty chemicals that require specific physical or chemical properties.

- Polymer Chemistry : Its reactive sites allow incorporation into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength.

作用机制

The mechanism of action of 4’-Bromo-3-(3-chlorophenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

相似化合物的比较

Structural and Molecular Comparisons

The table below highlights key structural features, molecular formulas, and properties of 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone and its analogs:

*Calculated based on molecular formula.

Key Observations

- Halogen Effects : Bromine and chlorine increase molecular weight and lipophilicity, while fluorine enhances electronegativity and metabolic stability. For example, replacing a Br with Cl (e.g., 368.06 g/mol vs. 359.59 g/mol) reduces molecular weight but retains halogen-driven reactivity .

- Substituent Position: Fluorine at the 3' position (vs.

- Synthetic Routes: Many analogs are synthesized via condensation reactions (e.g., hydrazinecarbothioamides with aldehydes) followed by cyclization using halogenated ethanones, as seen in –2 .

Discontinued and Specialized Derivatives

- Derivatives like 4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone (CAS 898750-82-8) demonstrate the impact of multiple halogens on photostability and reactivity, critical in agrochemical design .

生物活性

4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its antifungal, antibacterial, and antitubercular properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate substituted phenyl derivatives with propiophenone under controlled conditions. Various methods have been reported in literature, including:

- Heck Coupling : A method involving the coupling of aryl halides with alkenes, which can introduce diverse substituents on the phenyl ring.

- Nucleophilic Substitution : Utilized to introduce bromine and chlorine substituents effectively.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, a study reported that certain derivatives demonstrated effective inhibition against various pathogenic fungi strains, suggesting the potential for developing antifungal agents .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. A recent study highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing promising results as acetylcholinesterase inhibitors . The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents enhances antibacterial activity.

Antitubercular Activity

In vitro evaluations have shown that derivatives of this compound possess antitubercular activity against Mycobacterium tuberculosis H37Rv. Some compounds exhibited minimal inhibitory concentrations (MIC) in the range of 1 to 10 μg/mL, indicating strong potential for further development .

Study 1: Antifungal Evaluation

A study synthesized a series of pyrazole derivatives related to this compound, demonstrating effective antifungal activity against four pathogenic strains. The results indicated that specific structural modifications significantly enhanced antifungal properties .

| Compound | Strain Tested | Inhibition Rate (%) |

|---|---|---|

| Compound A | Candida albicans | 75% |

| Compound B | Aspergillus niger | 70% |

| Compound C | Cryptococcus neoformans | 65% |

Study 2: Antibacterial Screening

In a separate investigation, various derivatives were screened for antibacterial activity. The most active compounds were identified based on their ability to inhibit bacterial growth effectively .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Bacillus subtilis | 5 |

| Compound E | Salmonella typhi | 10 |

Study 3: Antitubercular Activity

The antitubercular potential was assessed through MIC testing against different strains of Mycobacterium tuberculosis. The findings revealed that some derivatives were particularly potent .

| Compound | Strain Tested | MIC (µg/mL) |

|---|---|---|

| Compound F | H37Rv | 0.625 |

| Compound G | Mycobacterium smegmatis | 1.25 |

常见问题

Q. What synthetic methodologies are commonly employed to prepare 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone, and how are reaction conditions optimized?

The synthesis typically involves bromination of a pre-functionalized propiophenone precursor. For example, bromination using -bromosuccinimide (NBS) or elemental bromine () in the presence of Lewis acids like or ensures regioselectivity at the para position of the aromatic ring . Optimization focuses on temperature control (e.g., 0–25°C for NBS reactions) and stoichiometric ratios to minimize side products like di-brominated derivatives. Solvent selection (e.g., dichloromethane or carbon tetrachloride) also impacts yield and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : - and -NMR are critical for verifying substituent positions (e.g., distinguishing between meta- and para-fluorine on aromatic rings) and ketone functionality.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., , MW 355.5 g/mol) and isotopic patterns for bromine/chlorine .

- FT-IR : The carbonyl stretch (~1700 cm) and C-Br/C-F vibrations (650–500 cm) validate functional groups .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store under inert atmospheres (argon or nitrogen) at 0–6°C to mitigate oxidation or hydrolysis of the ketone group. Use amber glass vials to avoid photodegradation, as halogenated aromatics are light-sensitive .

Advanced Research Questions

Q. How do electronic effects of bromine, chlorine, and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of halogens alters aromatic ring electron density, impacting reactions like Suzuki-Miyaura coupling. Bromine acts as a superior leaving group compared to chlorine, while fluorine’s high electronegativity stabilizes transition states. Comparative studies show bromine enhances oxidative addition in Pd-catalyzed reactions, whereas fluorine reduces steric hindrance, favoring ortho-substitution .

Q. Table 1. Comparative Reactivity of Halogenated Propiophenones

| Compound | Substituents | Suzuki Coupling Yield (%) | Reference |

|---|---|---|---|

| 4'-Bromo-3-Cl-3'-F-Propiophenone | Br, Cl, F | 78 | |

| 3'-Chloro-Propiophenone | Cl | 65 | |

| 4'-Fluoro-Propiophenone | F | 52 |

Q. Table 2. Computational Parameters for Stability Prediction

| Parameter | Value (DFT/B3LYP) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | Reactivity toward electrophiles |

| LogP (Octanol-Water) | 3.8 | Membrane permeability |

| Polar Surface Area | 45.2 Ų | Solubility in polar solvents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。